molecular formula C26H26N2O5 B12148563 4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12148563
M. Wt: 446.5 g/mol
InChI Key: NENSRVTYMHQBMR-DQRAZIAOSA-N
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Description

4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The spirocyclic structure is formed by the reaction of the indole derivative with a suitable diketone or diester in the presence of a base.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole]-2,5’-dione: Lacks the additional functional groups present in the target compound.

    4’-hydroxy-1’-(3-methoxypropyl)-3’-(benzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar structure but lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of the hydroxy, methoxypropyl, methylbenzoyl, and prop-2-en-1-yl groups in 4’-hydroxy-1’-(3-methoxypropyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione imparts unique chemical and biological properties that distinguish it from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(3-methoxypropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26N2O5/c1-4-14-27-20-9-6-5-8-19(20)26(25(27)32)21(22(29)18-12-10-17(2)11-13-18)23(30)24(31)28(26)15-7-16-33-3/h4-6,8-13,29H,1,7,14-16H2,2-3H3/b22-21-

InChI Key

NENSRVTYMHQBMR-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCOC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCOC)O

Origin of Product

United States

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